molecular formula C22H21N3O5S2 B2894842 ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946276-75-1

ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2894842
CAS RN: 946276-75-1
M. Wt: 471.55
InChI Key: VELVCTWBSNFTID-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

Synthesis and Characterization of Derivatives : Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and related compounds have been synthesized through various reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives. These reactions occur in ethanol/TEA solution at room temperature, leading to the formation of several derivatives including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate. The structures of these synthesized compounds were confirmed through elemental analysis and spectroscopic data, showcasing their potential for diverse applications in scientific research (Mohamed, 2014); (Mohamed, 2021).

Biological Applications

Antitubercular Activity : Derivatives of ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been evaluated for their antitubercular activity. A series of these compounds demonstrated promising activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment. One such compound showed significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without exhibiting cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Antimicrobial and Antioxidant Properties

Synthesis and Evaluation of Ethyl (4-Substituted Phonoxy)-Benzodioxophosphol-4-Oxothiazolidin-Thiophene-2-Carboxylates : A study focusing on the synthesis and biological evaluation of novel compounds, including antimicrobial and antioxidant activities, was conducted. These compounds were synthesized through a series of reactions, starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. The synthesized analogues demonstrated significant antimicrobial activity, providing a foundation for further investigation into their potential therapeutic applications (Spoorthy et al., 2021).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-2-29-22(27)25-8-7-13-17(11-25)32-21(24-19(26)15-12-28-9-10-30-15)18(13)20-23-14-5-3-4-6-16(14)31-20/h3-6,12H,2,7-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELVCTWBSNFTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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